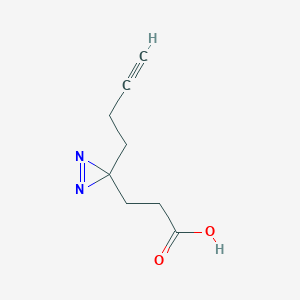
2-Amino-3-chloro-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Amino-3-chloro-4-methylbenzoic acid is a chemical compound with the CAS Number: 27696-37-3 . It has a molecular weight of 185.61 . It is typically stored in a dark place at room temperature . The compound is usually in a solid or liquid physical form .
Synthesis Analysis
The synthesis of this compound is typically carried out from 2-Amino-3-methylbenzoic acid. The reaction takes place in DMF solvent conditions with N-chlorosuccinimide, resulting in a chlorine atom at the para position of the amino group . This reaction exhibits good regioselectivity, possibly due to the strong electron-donating ability of the amino group .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO2/c1-4-2-3-5 (8 (11)12)7 (10)6 (4)9/h2-3H,10H2,1H3, (H,11,12) . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
As a common organic synthesis intermediate, the main use of this compound is to utilize the chlorine atom on the benzene ring to synthesize the target molecular structure . For example, the chlorine atom can undergo Suzuki coupling to introduce an aromatic ring or alkyl chain .Physical And Chemical Properties Analysis
The compound has a melting point of 239-243 °C . It has a predicted density of 1.401±0.06 g/cm3 . The compound is slightly soluble in methanol . The compound is a white to light yellow to light red powder .科学的研究の応用
2-Amino-3-chloro-4-methylbenzoic acid has been studied for its potential therapeutic applications. It has been investigated as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, this compound has been studied for its potential to inhibit the growth of cancer cells. It has also been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
作用機序
Target of Action
As an organic compound, it can interact with various biological molecules depending on its chemical structure .
Mode of Action
For instance, the amino group can undergo diazotization reactions to transform into other functional groups .
Biochemical Pathways
It’s worth noting that the compound can be used as a building block in organic synthesis, potentially leading to a variety of biochemical interactions .
Pharmacokinetics
Its solubility in water and organic solvents suggests that it may have good bioavailability .
Result of Action
As a common intermediate in organic synthesis, it can be used to prepare various compounds, potentially leading to diverse biological effects .
Action Environment
The action, efficacy, and stability of 2-Amino-3-chloro-4-methylbenzoic acid can be influenced by various environmental factors. For instance, its reactivity can be affected by the solvent used, temperature, and pH . Additionally, its stability may be influenced by exposure to light, heat, and oxygen .
実験室実験の利点と制限
The advantages of using 2-Amino-3-chloro-4-methylbenzoic acid in laboratory experiments include its low cost, its availability, and its relatively low toxicity. However, it is important to note that this compound is not approved for use in humans and should only be used in laboratory experiments.
将来の方向性
The potential therapeutic applications of 2-Amino-3-chloro-4-methylbenzoic acid are still being explored. In particular, further research is needed to determine the safety and efficacy of this compound in humans. In addition, further research is needed to elucidate the mechanism of action of this compound and to explore its potential as an inhibitor of other enzymes. Finally, further research is needed to explore the potential of this compound as an anti-cancer agent.
合成法
2-Amino-3-chloro-4-methylbenzoic acid can be synthesized by several methods, including the reaction of 2-chlorobenzoic acid with a primary amine, such as ethylamine, in the presence of a base, such as sodium hydroxide. This reaction produces this compound in a yield of up to 90%. Another method involves the reaction of 2-chlorobenzoic acid with a secondary amine, such as dimethylamine, in the presence of a base, such as potassium carbonate, which yields this compound in a yield of up to 95%.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
生化学分析
Biochemical Properties
2-Amino-3-chloro-4-methylbenzoic acid interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, the chlorine atom on the benzene ring can undergo Suzuki coupling to introduce an aromatic ring or alkyl chain . The carboxyl group on the benzene ring can be conveniently transformed into ester, hydroxyl, amide, and other active functional groups . The amino group on the benzene ring can be transformed into halogen atoms and other active functional groups through diazotization .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are required to fully understand its mechanism of action.
特性
IUPAC Name |
2-amino-3-chloro-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDSLZYXLQZMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2852759.png)











![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2852781.png)
![1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonylpiperidin-3-amine;hydrochloride](/img/structure/B2852782.png)